molecular formula C22H23FO4 B2504058 Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate CAS No. 383899-41-0

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2504058
CAS No.: 383899-41-0
M. Wt: 370.42
InChI Key: OGYWMHKOYZMUGD-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted with a tert-butyl group at position 2, a 4-fluorobenzyloxy group at position 5, and an ethyl ester at position 2. The ethyl ester at position 3 is common in prodrug strategies to improve bioavailability. This compound’s structural features make it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors where aromatic and steric interactions are critical .

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FO4/c1-5-25-21(24)19-17-12-16(26-13-14-6-8-15(23)9-7-14)10-11-18(17)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYWMHKOYZMUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate exhibit various biological activities:

  • Anticancer Properties : Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the fluorobenzyl group may enhance these effects by increasing the compound's interaction with cellular targets.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Some benzofuran derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Medicinal Chemistry Applications

The unique structure of this compound allows for modifications that can lead to the development of novel therapeutic agents. Its derivatives can be synthesized to explore:

  • Targeted Drug Delivery Systems : The lipophilicity of the compound can be exploited to create drug delivery systems that enhance bioavailability and target specific tissues or cells.
  • Prodrug Formulations : The compound can be modified to create prodrugs that improve solubility and stability before conversion to active forms within the body.

Material Science Applications

In material science, benzofuran derivatives are being explored for their use in:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of compounds like this compound make them suitable candidates for use in OLED technology due to their ability to emit light when an electric current passes through them.
  • Polymer Chemistry : Incorporating such compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making them useful in various industrial applications.

Environmental Studies

The environmental impact and behavior of this compound have also been a focus of research:

  • Biodegradability Studies : Understanding how this compound degrades in the environment is crucial for assessing its ecological impact, particularly regarding its potential accumulation in biological systems due to its high LogP value.
  • Toxicology Assessments : Evaluating the toxicological profile of this compound is essential for ensuring safety in its potential applications in pharmaceuticals and consumer products.

Case Studies

Several case studies have highlighted the applications of benzofuran derivatives similar to this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against breast cancer cells, leading to further exploration of its mechanism of action.
  • Material Development : Research in Advanced Materials reported on the use of benzofuran-based compounds in developing high-performance OLEDs, showcasing their potential for commercial applications.
  • Environmental Impact Studies : A comprehensive review in Environmental Science & Technology assessed the persistence and bioaccumulation potential of similar compounds, providing insights into their environmental fate.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

Research Tools and Structural Analysis

Structural elucidation of these compounds relies on X-ray crystallography (SHELX , WinGX ) and visualization software (Mercury ). The tert-butyl group’s steric effects may lead to distinct crystal packing compared to methyl or nitro-substituted analogues .

Biological Activity

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate is a compound of interest due to its potential pharmacological properties, particularly in the realm of anticancer activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H23FO5
  • Molar Mass : 398.424 g/mol
  • CAS Number : [not provided in the search results]

Research indicates that benzofuran derivatives, including this compound, exhibit a variety of biological activities, primarily through their interaction with specific cellular targets. The following mechanisms have been identified:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit serine-threonine kinases, which are crucial in cancer cell proliferation and survival. For instance, a related compound was shown to inhibit the AKT signaling pathway, leading to reduced cancer cell viability and increased apoptosis in lung adenocarcinoma cells (A549) .
  • Cytotoxicity Against Cancer Cells : Benzofuran derivatives have been tested for their cytotoxic effects on various cancer cell lines. A study indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting a strong potential for anticancer applications .
  • Modulation of Apoptotic Pathways : The presence of specific functional groups within the benzofuran structure has been linked to enhanced apoptotic activity. For example, compounds with hydroxyl or halogen substitutions have shown improved interactions with apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

Substituent Effect on Activity
Hydroxyl GroupsEnhance cytotoxicity and promote apoptosis
Halogen SubstituentsImprove binding interactions with target proteins
Alkyl Chain LengthLonger chains may reduce activity due to steric hindrance

Research has shown that the introduction of fluorine at the para position significantly enhances the compound's anticancer properties by increasing lipophilicity and improving membrane permeability .

Case Studies

Several studies have focused on similar compounds within the benzofuran class:

  • In Vitro Studies : A study evaluated a series of benzofuran derivatives against various cancer cell lines, finding that those with electron-withdrawing groups (like fluorine) exhibited enhanced antiproliferative effects. The most active derivative showed an IC50 value comparable to established anticancer drugs like doxorubicin .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of benzofuran derivatives in reducing tumor growth. One study reported that a derivative significantly inhibited tumor growth in murine models without adverse effects on body weight or organ health .

Q & A

Q. What are the key challenges in synthesizing Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate, and how are they addressed?

Synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dichloromethane or ethanol), and reaction time to optimize yields . Common steps include:

  • Coupling of halogenated phenyl groups to the benzofuran core.
  • Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution. Analytical techniques like NMR (for structural confirmation), MS (for molecular weight validation), and TLC (for reaction monitoring) are critical for purity assessment .

Q. How do substituents like tert-butyl and 4-fluorobenzyloxy influence the compound’s physicochemical properties?

  • The tert-butyl group enhances steric bulk, potentially improving metabolic stability .
  • The 4-fluorobenzyloxy moiety introduces electron-withdrawing effects, altering electronic distribution and binding affinity to biological targets . Comparative studies of analogs (e.g., bromine vs. fluorine substituents) suggest halogen choice impacts solubility and pharmacokinetics .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in benzofuran derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) with software suites like SHELXL or WinGX refines bond lengths, angles, and anisotropic displacement parameters . For example:

  • SCXRD can confirm the spatial orientation of the 4-fluorobenzyloxy group relative to the benzofuran plane .
  • Hydrogen bonding and π-π stacking interactions are quantified to predict solid-state stability .
Key Crystallographic Parameters Example Values
Bond length (C-O)1.36 Å
Dihedral angle (benzofuran core)5.2°
R-factor< 0.05

Q. What methodologies are effective in resolving contradictory bioactivity data across studies?

  • Dose-response assays : Validate activity thresholds using standardized cell lines (e.g., HEK293 or HeLa) .
  • Molecular docking simulations : Compare binding modes to targets like cyclooxygenase-2 (COX-2) or kinases, accounting for fluorobenzyl group interactions .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate) to identify substituent-dependent trends .

Q. How can reaction intermediates be optimized to improve yield and scalability?

  • High-throughput screening : Test catalysts (e.g., Pd/C or Grignard reagents) for coupling reactions .
  • Flow chemistry : Enhance reproducibility in introducing the tert-butyl group under controlled pressure and temperature .
  • In-line analytics : Use HPLC-MS to monitor intermediates in real time, reducing purification steps .

Methodological Guidance

Q. What are best practices for refining crystal structures of halogenated benzofuran derivatives?

  • Use SHELXL for anisotropic refinement of fluorine atoms, which exhibit pronounced electron density .
  • Apply riding models for hydrogen atoms to reduce over-parameterization .
  • Validate thermal displacement parameters (Ueq) to detect disorder in the 4-fluorobenzyl group .

Q. How to design experiments assessing the compound’s stability under physiological conditions?

  • Hydrolytic stability assays : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS .
  • Light exposure studies : Use UV-vis spectroscopy to track photodegradation of the benzofuran core .
  • Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., tert-butyl group) .

Data Contradiction Analysis

Q. Why might bioactivity vary between in vitro and in vivo studies for this compound?

  • Solubility limitations : The tert-butyl group may reduce aqueous solubility, necessitating formulation with surfactants (e.g., Cremophor EL) .
  • Metabolic inactivation : Fluorine substituents can alter susceptibility to hepatic glucuronidation .
  • Protein binding : Plasma proteins may sequester the compound, reducing free concentrations .

Structural and Functional Insights

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Model flexibility of the 4-fluorobenzyloxy group in binding pockets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. How does the compound’s logP value correlate with membrane permeability?

Experimental logP (octanol-water partition coefficient) can be determined via shake-flask methods. The 4-fluorobenzyloxy group increases hydrophobicity, enhancing blood-brain barrier penetration in analogs .

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